molecular formula C24H21N3O2S2 B3408799 (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886168-91-8

(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B3408799
CAS No.: 886168-91-8
M. Wt: 447.6 g/mol
InChI Key: MKWXLAKWKAIETD-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiazolidinone core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-morpholinoquinoline-3-carbaldehyde with thiazolidin-2,4-dione derivatives. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer applications, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Quinoline derivatives: Compounds with a quinoline moiety also show antimicrobial and anticancer properties.

Uniqueness

What sets (Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one apart is its combined structural features of both thiazolidinone and quinoline, which may contribute to its enhanced biological activities. This dual functionality allows for a broader range of applications and potentially greater efficacy in its biological effects.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c28-23-21(31-24(30)27(23)16-17-6-2-1-3-7-17)15-19-14-18-8-4-5-9-20(18)25-22(19)26-10-12-29-13-11-26/h1-9,14-15H,10-13,16H2/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWXLAKWKAIETD-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 3
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(Z)-3-benzyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.